molecular formula C14H11ClO B14899970 2-(3-Chlorobenzyl)benzaldehyde

2-(3-Chlorobenzyl)benzaldehyde

Cat. No.: B14899970
M. Wt: 230.69 g/mol
InChI Key: NCXXJQPCIPTHSA-UHFFFAOYSA-N
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Description

2-(3-Chlorobenzyl)benzaldehyde is an organic compound with the molecular formula C14H11ClO It is a derivative of benzaldehyde, where a 3-chlorobenzyl group is attached to the benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorobenzyl)benzaldehyde can be achieved through several methods. One common approach involves the selective oxidation of 2-(3-Chlorobenzyl)benzyl alcohol using hypochlorite as an oxidant under phase transfer catalysis . This method is highly selective and yields the desired aldehyde without forming benzoic acid or other by-products.

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation reactions using environmentally friendly oxidizing agents like hypochlorite. The use of phase transfer catalysis in these reactions enhances the efficiency and selectivity, making the process cost-effective and reducing pollution .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorobenzyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be further oxidized to form carboxylic acids.

    Reduction: The aldehyde can be reduced to the corresponding alcohol.

    Substitution: The benzyl chloride moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as sodium cyanide or amines can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

2-(3-Chlorobenzyl)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Chlorobenzyl)benzaldehyde involves its reactivity as an aldehyde. The aldehyde group can participate in nucleophilic addition reactions, forming various adducts. The presence of the 3-chlorobenzyl group can influence the reactivity and selectivity of these reactions by stabilizing intermediates or transition states .

Comparison with Similar Compounds

Similar Compounds

    Benzyl chloride: Similar in structure but lacks the aldehyde group.

    Benzaldehyde: Lacks the 3-chlorobenzyl group.

    3-Chlorobenzaldehyde: Similar but does not have the benzyl group attached.

Uniqueness

2-(3-Chlorobenzyl)benzaldehyde is unique due to the presence of both the aldehyde and 3-chlorobenzyl groups. This combination allows for a diverse range of chemical reactions and applications that are not possible with simpler analogs .

Properties

Molecular Formula

C14H11ClO

Molecular Weight

230.69 g/mol

IUPAC Name

2-[(3-chlorophenyl)methyl]benzaldehyde

InChI

InChI=1S/C14H11ClO/c15-14-7-3-4-11(9-14)8-12-5-1-2-6-13(12)10-16/h1-7,9-10H,8H2

InChI Key

NCXXJQPCIPTHSA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC2=CC(=CC=C2)Cl)C=O

Origin of Product

United States

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